REACTION_CXSMILES
|
[C:1]([NH2:5])([CH3:4])([CH3:3])[CH3:2].C([Li])CCC.Cl[C:12]1[CH:17]=[C:16]([N:18]2[CH2:22][CH2:21][CH2:20][CH2:19]2)[N:15]=[C:14]([N:23]2[CH2:27][CH2:26][CH2:25][CH2:24]2)[N:13]=1.O>O1CCCC1.CCCCCC>[C:1]([NH:5][C:12]1[CH:17]=[C:16]([N:18]2[CH2:22][CH2:21][CH2:20][CH2:19]2)[N:15]=[C:14]([N:23]2[CH2:27][CH2:26][CH2:25][CH2:24]2)[N:13]=1)([CH3:4])([CH3:3])[CH3:2]
|
Name
|
|
Quantity
|
21.7 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
170 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=NC(=C1)N1CCCC1)N1CCCC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O
|
Type
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CUSTOM
|
Details
|
is stirred for 16-18 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is cooled to about -40°
|
Type
|
TEMPERATURE
|
Details
|
The mixture is warmed to 0° for 2 hr
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
recooled to -40°
|
Type
|
TEMPERATURE
|
Details
|
to warm to 20°-25°
|
Type
|
CONCENTRATION
|
Details
|
the mixture is concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue is partitioned between methylene chloride and aqueous 10% sodium bicarbonate
|
Type
|
WASH
|
Details
|
The organic phase is washed with saline
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
17 (± 1) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)NC1=NC(=NC(=C1)N1CCCC1)N1CCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |